1-Sulfamoylcyclopentane-1-carboxylic acid
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Overview
Description
1-Sulfamoylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfamoylcyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide in the presence of a suitable catalyst under high pressure and temperature conditions.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Sulfamoylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Sulfamoylcyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
1-Sulfamoylcyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Comparison with Similar Compounds
- Cyclopentanecarboxylic acid
- Sulfonamides
- Sulfonimidates
Properties
IUPAC Name |
1-sulfamoylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c7-12(10,11)6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)(H2,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSLOFTVRAVHTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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